molecular formula C12H21N3O2S2 B2706573 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1170075-99-6

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2706573
CAS No.: 1170075-99-6
M. Wt: 303.44
InChI Key: CTBUOFZWXYBALE-UHFFFAOYSA-N
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Description

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features a piperidine ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiadiazole precursor in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.

Biological Activity

2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that combines a piperidine ring with a thiadiazole structure. This unique combination imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential as an antimicrobial and anticancer agent.

  • IUPAC Name : 2-(1-butylsulfonylpiperidin-3-yl)-5-methyl-1,3,4-thiadiazole
  • Molecular Formula : C₁₂H₂₁N₃O₂S₂
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 1170075-99-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to therapeutic effects. The precise mechanisms are still under investigation, but preliminary findings suggest involvement in apoptosis pathways in cancer cells.

Anticancer Activity

Research has demonstrated significant anticancer properties for thiadiazole derivatives, including this compound. A review of related compounds indicates:

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
This compoundA549 (lung)TBD
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (skin)4.27
5-(2,5-dimethoxyphenyl)-2-substituted-1,3,4-thiadiazoleHT-29 (colon)68.28% inhibition

Case Studies

  • Alam et al. (2020) reported that various thiadiazole derivatives exhibited significant growth suppression against multiple human cancer cell lines including lung (A549) and skin cancer (SK-MEL-2). The study emphasized the importance of substituents on the thiadiazole ring for enhancing cytotoxicity.
  • Polkam et al. (2015) evaluated the anticancer and antimycobacterial activities of several thiadiazole derivatives. The most active compounds showed promising results against HT-29 and MDA-MB-23 cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

Thiadiazoles have also been recognized for their antimicrobial properties. A review highlighted the broad-spectrum activity of thiadiazole derivatives against various pathogens:

Pathogen TypeCompound TestedActivity ObservedReference
BacteriaThiadiazole DerivativesSignificant inhibition
FungiThiadiazole DerivativesModerate activity observed

Structure–Activity Relationship (SAR)

The biological potency of this compound can be influenced by structural modifications. Studies indicate that:

  • Substituents on the piperidine or thiadiazole rings can enhance or diminish biological activity.
  • The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's interaction with biological targets.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S2/c1-3-4-8-19(16,17)15-7-5-6-11(9-15)12-14-13-10(2)18-12/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUOFZWXYBALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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